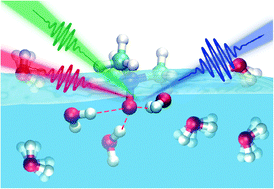Trimethylamine-N-oxide: its hydration structure, surface activity, and biological function, viewed by vibrational spectroscopy and molecular dynamics simulations
Physical Chemistry Chemical Physics Pub Date: 2017-01-11 DOI: 10.1039/C6CP07284D
Abstract
The osmolyte molecule trimethylamine-N-oxide (TMAO) stabilizes the structure of proteins. As functional proteins are generally found in aqueous solutions, an important aspect of this stabilization is the interaction of TMAO with water. Here, we review, using vibrational spectroscopy and molecular dynamics simulations, recent studies on the structure and dynamics of TMAO with its surrounding water molecules. This article ends with an outlook on the open questions on TMAO–protein and TMAO–urea interactions in aqueous environments.

Recommended Literature
- [1] IR-UV double resonance spectroscopy of guanine–H2O clusters
- [2] Fixation of nitrogen by a TiCl3–Mg system. Isolation and properties of titanium complexes containing reduced nitrogen
- [3] Photocatalytic proton reduction by a computationally identified, molecular hydrogen-bonded framework†
- [4] Contents and Highlights in Chemical Technology
- [5] Inkjet printing of blue phosphorescent light-emitting layer based on bis(3,5-di(9H-carbazol-9-yl))diphenylsilane
- [6] Enhancements in intensity and stability of surface-enhanced Raman scattering on optimally electrochemically roughened silver substrates
- [7] Radioactive manganese pentacarbonyl radicals in neutron-irradiated manganese carbonyl compounds
- [8] High hydroxide conductivity in a chemically stable crystalline metal–organic framework containing a water-hydroxide supramolecular chain†
- [9] Toxicological analysis
- [10] Facile fabrication and characterization of aliphatic polyketone (PK) micro/nano fiber membranes via electrospinning and a post treatment process†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 113435-99-7









